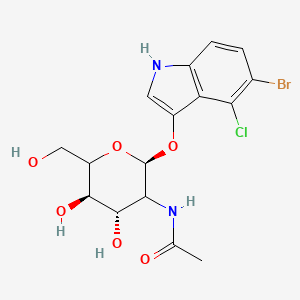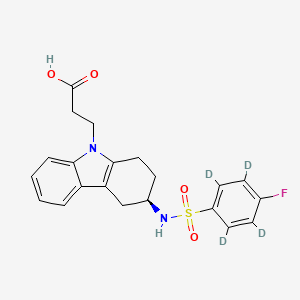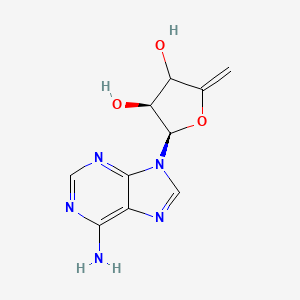
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol is a complex organic compound that features a purine base attached to a modified ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring and the attachment of the purine base. Common reagents used in these reactions include strong acids or bases, protecting groups to prevent unwanted reactions, and catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential role in nucleic acid chemistry. It can serve as a model compound for understanding the behavior of nucleotides and nucleosides in various biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to nucleotides makes it a candidate for drug development, particularly in antiviral and anticancer research.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and other advanced materials.
作用機序
The mechanism of action of (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The oxolane ring provides additional sites for interaction, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Deoxyadenosine: A deoxyribonucleoside with a similar structure but lacking the hydroxyl groups on the sugar moiety.
Ribavirin: An antiviral compound with a similar purine base but different sugar structure.
Uniqueness
What sets (2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol apart from these similar compounds is its unique combination of the purine base and the modified oxolane ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
分子式 |
C10H11N5O3 |
|---|---|
分子量 |
249.23 g/mol |
IUPAC名 |
(2R,3S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6?,7-,10+/m0/s1 |
InChIキー |
OGHMFWYXBZGWRH-LZFDYUIDSA-N |
異性体SMILES |
C=C1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
正規SMILES |
C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


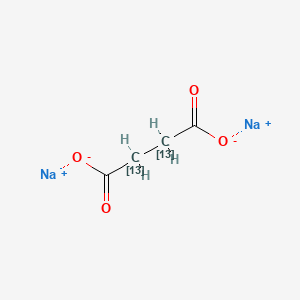
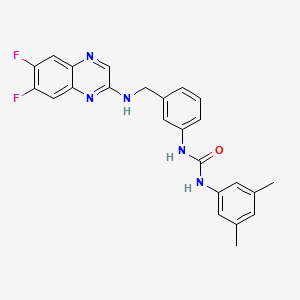
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)

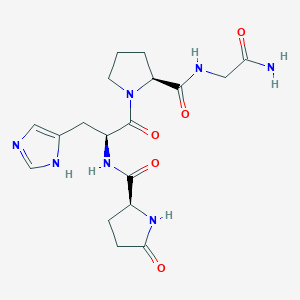
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

